molecular formula C14H18N2O3 B13679553 tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

Cat. No.: B13679553
M. Wt: 262.30 g/mol
InChI Key: PBGYKVCSKZURBT-UHFFFAOYSA-N
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Description

tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroisoquinoline core. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carbamate group or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The tetrahydroisoquinoline core may interact with various receptors in the nervous system, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

tert-butyl N-(3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-10-7-5-4-6-9(10)8-15-12(11)17/h4-7,11H,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGYKVCSKZURBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2=CC=CC=C2CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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